

# VAF347 in DMSO: Application Notes and Protocols for Stock Solutions

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Compound of Interest		
Compound Name:	VAF347	
Cat. No.:	B3182392	Get Quote

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These application notes provide detailed protocols for the preparation, storage, and use of **VAF347** stock solutions in dimethyl sulfoxide (DMSO). **VAF347** is a cell-permeable agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor.[1][2][3] Activation of AhR by **VAF347** modulates various signaling pathways, leading to anti-inflammatory and immunomodulatory effects.[4][5]

# Physicochemical and Solubility Data

A summary of the key properties of VAF347 is provided below.

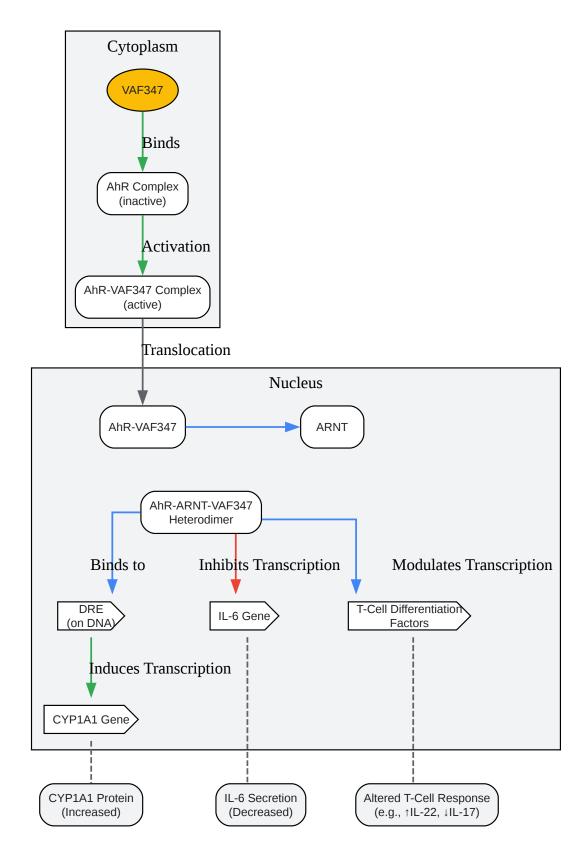


Property	Value	Reference
Molecular Formula	C17H11ClF3N3	
Molecular Weight	349.7 g/mol	_
Appearance	Solid	_
Purity	≥98%	_
UV/Vis (λmax)	288 nm	_
Solubility in DMSO	~1 mg/mL	_
Solubility in DMF	~5 mg/mL	-
Solubility in Ethanol	Slightly soluble	-

## **VAF347** Signaling Pathway

VAF347 acts as an agonist for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the VAF347-AhR complex translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription. A key target gene is Cytochrome P450 1A1 (CYP1A1). The activation of AhR signaling by VAF347 also leads to the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and impacts T-cell differentiation, promoting the development of IL-22-secreting T-helper cells while inhibiting IL-17 production.





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Caption: VAF347 activates the AhR signaling pathway.



# Experimental Protocols Preparation of a 1 mg/mL VAF347 Stock Solution in DMSO

This protocol details the preparation of a 1 mg/mL stock solution of VAF347 in DMSO.

#### Materials:

- VAF347 (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Pipettes and sterile, filtered pipette tips

#### Procedure:

- Pre-weighing Preparation: Allow the VAF347 vial to equilibrate to room temperature before opening to prevent moisture condensation.
- Weighing VAF347: Carefully weigh out 1 mg of VAF347 powder using an analytical balance and place it into a sterile amber vial.
- Adding DMSO: Add 1 mL of anhydrous DMSO to the vial containing the VAF347.
- Dissolution: Cap the vial tightly and vortex or sonicate gently until the VAF347 is completely
  dissolved. Visually inspect the solution to ensure there are no undissolved particles.
- Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
- Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.



#### Safety Precautions:

- Handle VAF347 in a well-ventilated area or fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- DMSO can facilitate the absorption of substances through the skin; therefore, avoid direct contact.

#### Storage and Stability of VAF347 Stock Solutions

Proper storage is crucial to maintain the integrity of the **VAF347** stock solution.

Storage Temperature	Stability Period
-20°C	Up to 1 year
-80°C	Up to 2 years

Note: It is recommended to use the stock solution within the specified periods when stored at the indicated temperatures.

# **Application Workflow**

The following diagram illustrates a typical workflow for using a **VAF347** DMSO stock solution in cell-based assays.



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Caption: General workflow for VAF347 application.



### In Vitro and In Vivo Dosing Information

The following table provides examples of **VAF347** concentrations and dosages used in published research. These should be considered as starting points, and optimal concentrations may vary depending on the specific cell line, animal model, and experimental conditions.

Application	Concentration/Dos age	Experimental Context	Reference
In Vitro	50 nM	Induction of CYP1A1 mRNA in human peripheral monocytes.	
In Vitro	~5 nM (IC50)	Inhibition of IL-4 and GM-CSF induced IL-6 production in a human monocytic cell line.	-
In Vitro	0.01-20 μΜ	Enhancement of retinoic acid-induced cell cycle arrest in HL-60 cells.	_
In Vivo	30 mg/kg	Subcutaneous injection in a murine model of diabetic retinopathy. A water- soluble derivative, VAG539, was also used at this dosage orally.	_

Note on DMSO in Cell Culture: When preparing working solutions for cell culture, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.



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